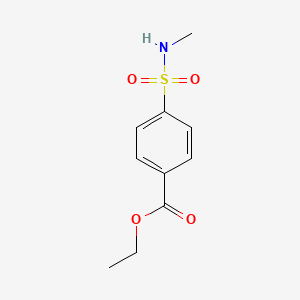

Ethyl 4-(methylsulfamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-(methylsulfamoyl)benzoate is an organic compound with the molecular formula C10H13NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the para position of the benzene ring is substituted with a methylsulfamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(methylsulfamoyl)benzoate typically involves the esterification of 4-(methylsulfamoyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow synthesis techniques. This method allows for better control over reaction conditions and higher yields. The process involves the use of a catalyst, such as palladium on carbon (Pd/C), to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(methylsulfamoyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 4-(methylsulfamoyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use as a local anesthetic and its potential in drug development.

Industry: It is used in the production of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of ethyl 4-(methylsulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Ethyl 4-(methylsulfamoyl)benzoate can be compared with other similar compounds, such as:

Benzocaine: Both compounds are used as local anesthetics, but benzocaine has a simpler structure and is more commonly used.

Procaine: Similar to benzocaine, procaine is another local anesthetic with a different substitution pattern on the benzene ring.

Tetracaine: This compound is more potent than benzocaine and procaine and is used for more intensive procedures

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfamoyl group enhances its solubility and reactivity compared to other benzoate derivatives .

Biological Activity

Ethyl 4-(methylsulfamoyl)benzoate, a compound belonging to the class of sulfonamide derivatives, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety with a methylsulfamoyl substituent. Its chemical formula is C10H13N1O3S. The compound's structure enables interactions with various biological targets, contributing to its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study reported the minimum inhibitory concentration (MIC) values for this compound against Mycobacterium tuberculosis, highlighting its potential as an antimycobacterial agent.

| Compound | MIC (μg/mL) | Selectivity Index |

|---|---|---|

| This compound | 0.03 | >100 |

| Reference Compound (297F) | 0.1 | 20 |

The selectivity index indicates that this compound is significantly less toxic to human cells compared to its efficacy against bacterial cells, suggesting a favorable therapeutic profile .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines. Notably, compounds with similar structures have been found to inhibit key signaling pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability.

- IC50 Values :

- MCF-7 Cells: 15 μg/mL

- Normal Fibroblasts: >60 μg/mL

This data suggests that this compound selectively affects cancer cells while sparing normal cells, which is crucial for developing effective cancer therapies .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for microbial survival and cancer cell proliferation. Studies indicate that it may inhibit dihydropteroate synthase, an enzyme involved in folate biosynthesis in bacteria, and disrupt the cell cycle in cancer cells.

Pharmacokinetics and Safety Profile

Preliminary pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. It demonstrates good metabolic stability in liver microsomes, indicating potential for oral bioavailability.

- Metabolic Stability :

- Half-life in liver homogenates: >60 minutes

- Low cytotoxicity towards human hepatocytes (IC50 > 60 μg/mL)

These properties are essential for the development of this compound as a therapeutic agent .

Properties

CAS No. |

874841-20-0 |

|---|---|

Molecular Formula |

C10H13NO4S |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

ethyl 4-(methylsulfamoyl)benzoate |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-4-6-9(7-5-8)16(13,14)11-2/h4-7,11H,3H2,1-2H3 |

InChI Key |

BDWDBVYFXCFWJK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.